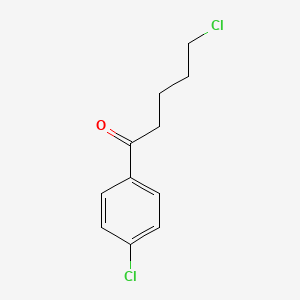

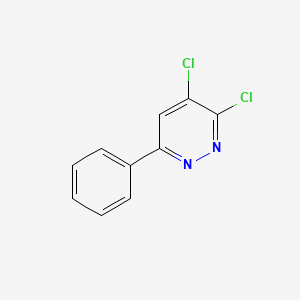

5-Chloro-1-(4-chlorophenyl)-1-oxopentane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-1-(4-chlorophenyl)-1-oxopentane, or 5-chloro-1-oxopentane, is a synthetic organic compound belonging to the class of pentanones. It is a colorless, volatile liquid that is used in various scientific and industrial applications. 5-Chloro-1-oxopentane has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, in the production of dyes, and in the manufacture of other organic compounds.

科学研究应用

Synthesis of Isotopically Labeled Compounds

Research has focused on the synthesis of isotopically labeled compounds, such as [1,2,3,4,5-13C5]-5-amino-4-oxopentanoic acid (ALA), which is crucial in studying the biosynthesis of biologically active porphyrins. These include molecules central to photosynthesis, oxygen transport, and electron transport. A simple scheme allows the preparation of any isotopomer of ALA in high yield, indicating the utility of related chemical pathways in producing isotopically labeled biochemical precursors (Shrestha‐Dawadi & Lugtenburg, 2003).

Advanced Organic Synthesis Techniques

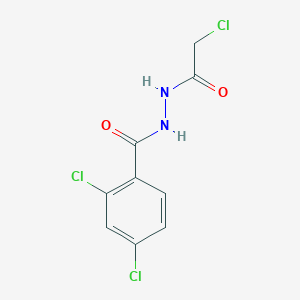

The study of complex organic molecules, like (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, involves advanced synthesis techniques and crystallographic analysis. These studies contribute to a deeper understanding of molecular structures and their formation, as demonstrated by the crystal structure determination of such compounds, which assists in elucidating their chemical behavior and potential applications (Dong Heng-shan et al., 2005).

Electrosynthesis Methods

Electrosynthesis provides an alternative route for synthesizing organic compounds, such as 5-amino-4-oxopentanoic acid hydrochloride, from their nitro derivatives. This approach studies the effects of various factors on yield and quality, demonstrating the versatility of electrochemical methods in organic synthesis. Such research can lead to more efficient and environmentally friendly synthetic routes (Konarev et al., 2007).

Corrosion Inhibition

Research into Schiff bases derived from compounds including 5-Chloro-1-(4-chlorophenyl)-1-oxopentane analogs has shown potential applications in corrosion inhibition. These compounds can significantly reduce the corrosion of metals in acidic environments, suggesting their utility in protecting industrial materials. The effectiveness of these inhibitors highlights the intersection between organic synthesis and materials science (Şafak et al., 2012).

Molecular Electronics and Photonics

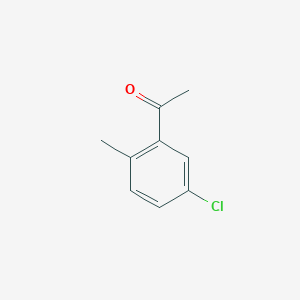

The synthesis and characterization of derivatives, such as 2-bromo-4-chlorophenyl-2-bromobutanoate and its analogs, contribute to fields like molecular electronics and photonics. Research into their electronic and non-linear optical properties through DFT studies reveals potential applications in developing new materials for electronic devices (Nazeer et al., 2020).

属性

IUPAC Name |

5-chloro-1-(4-chlorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZTGANJADNQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558215 |

Source

|

| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(4-chlorophenyl)-1-oxopentane | |

CAS RN |

945-97-1 |

Source

|

| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)